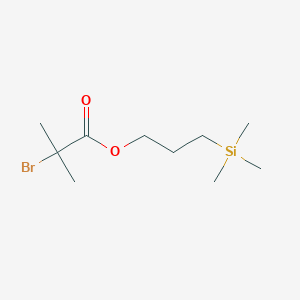
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C10H21BrO5Si. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, particularly in the modification of surfaces and the creation of functionalized materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethylsilyl)propyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions[][4].
Major Products
Substitution Products: New organosilicon compounds with different functional groups.
Hydrolysis Products: 2-bromo-2-methylpropanoic acid and 3-(trimethylsilyl)propyl alcohol.
Reduction Products: Corresponding alcohols or alkanes.
Applications De Recherche Scientifique
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups and modify surfaces.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance material properties.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is leveraged in organic synthesis to create new compounds with desired functional groups. The trimethylsilyl group provides stability and can be easily removed under specific conditions, making it a valuable protecting group in synthetic chemistry[7][7].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate
- 2-bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester
- 2-bromo-2-methylpropanoic acid 3-(trichlorosilyl)propyl ester
Uniqueness
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a trimethylsilyl group and a bromo-substituted ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The trimethylsilyl group offers protection during synthesis and can be selectively removed, while the bromo group allows for further functionalization .
Propriétés
Numéro CAS |
678139-91-8 |
|---|---|
Formule moléculaire |
C10H21BrO2Si |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
3-trimethylsilylpropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H21BrO2Si/c1-10(2,11)9(12)13-7-6-8-14(3,4)5/h6-8H2,1-5H3 |
Clé InChI |
NWVDNRHZUQJTLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCC[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


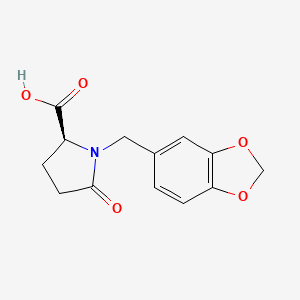
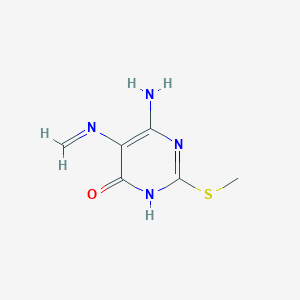
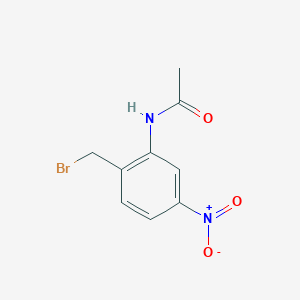
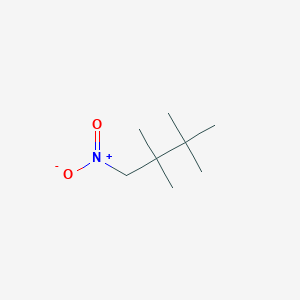
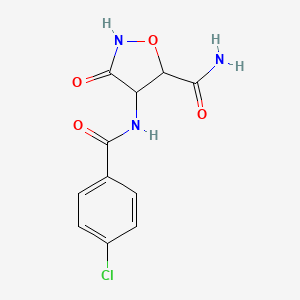
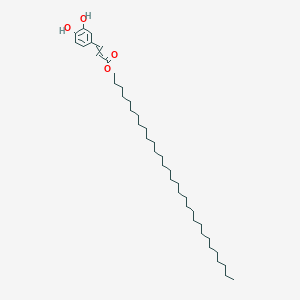
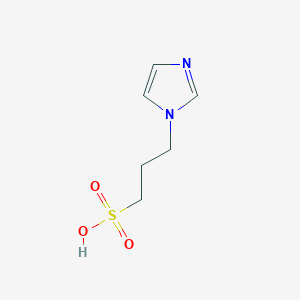
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
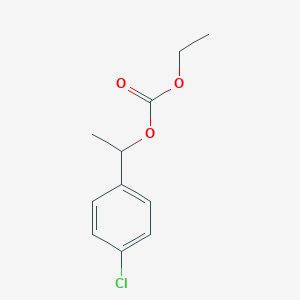
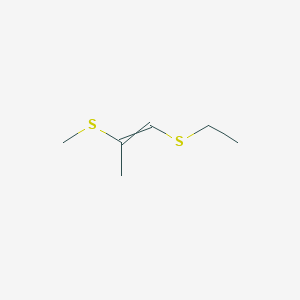
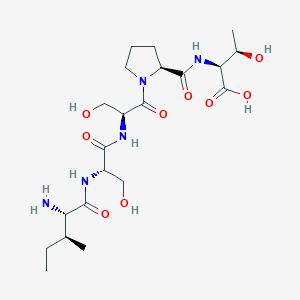
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
